Chlorocyclohexyldimethylsilane

Overview

Description

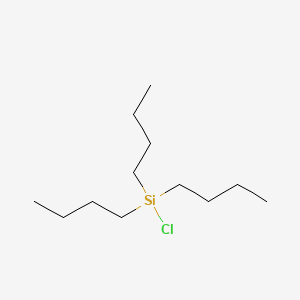

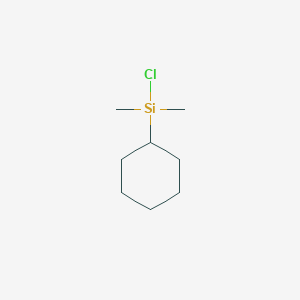

Chlorocyclohexyldimethylsilane is a chemical compound with the formula C8H17ClSi . It is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a cyclohexyl group . The molecular weight of Chlorocyclohexyldimethylsilane is 176.76 .

Molecular Structure Analysis

The molecular structure of Chlorocyclohexyldimethylsilane consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a cyclohexyl group . The IUPAC Standard InChI for Chlorocyclohexyldimethylsilane isInChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 . Physical And Chemical Properties Analysis

Chlorocyclohexyldimethylsilane is a clear to yellow liquid . It has a refractive index of 1.462 (lit.) . Its boiling point is 95-97 °C at 40 mmHg (lit.) and it has a density of 0.955 g/mL at 25 °C (lit.) .Scientific Research Applications

-

Advanced Catalysis

- Application: Silica-based nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and the ability to support other catalytic materials .

- Method: The nanoparticles are usually dispersed in the reaction mixture, where they can accelerate the reaction by providing a surface for the reactants to interact .

- Results: The use of silica-based nanoparticles as catalysts can lead to increased reaction rates and improved yields .

-

Drug Delivery

- Application: Silica-based nanoparticles can be used to deliver drugs to specific parts of the body .

- Method: The drug molecules are loaded onto the nanoparticles, which are then introduced into the body. The nanoparticles can be designed to release the drug at the target site .

- Results: This method of drug delivery can increase the effectiveness of the drug and reduce side effects .

-

Biomedical Applications

- Application: Silica-based nanoparticles can be used in various biomedical applications, such as imaging and diagnostics .

- Method: The nanoparticles can be functionalized with specific molecules to target certain cells or tissues. They can also be used to enhance the contrast in imaging techniques .

- Results: These applications can lead to improved diagnosis and treatment of diseases .

-

Environmental Remediation

-

Wastewater Treatment

- Application: Silica-based nanoparticles can be used to treat wastewater .

- Method: The nanoparticles can remove contaminants from the wastewater through processes such as adsorption and photocatalytic degradation .

- Results: This can result in cleaner water that is safe to discharge into the environment .

Safety And Hazards

Chlorocyclohexyldimethylsilane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . In case of contact with eyes or skin, it is recommended to immediately flush with plenty of water and seek medical aid . It should be stored away from sources of ignition and under an inert atmosphere .

properties

IUPAC Name |

chloro-cyclohexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUXNEGJODESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocyclohexyldimethylsilane | |

CAS RN |

71864-47-6 | |

| Record name | Chlorocyclohexyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

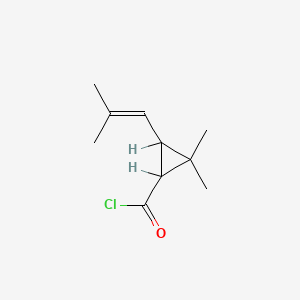

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.